Product packaging for 2-(Dibromomethyl)-1,3-dioxolane(Cat. No.:)

2-(Dibromomethyl)-1,3-dioxolane

Cat. No.: B12954467
M. Wt: 245.90 g/mol
InChI Key: NAEXTWGJDYSKQI-UHFFFAOYSA-N
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Description

2-(Dibromomethyl)-1,3-dioxolane is a useful research compound. Its molecular formula is C4H6Br2O2 and its molecular weight is 245.90 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6Br2O2 B12954467 2-(Dibromomethyl)-1,3-dioxolane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H6Br2O2

Molecular Weight

245.90 g/mol

IUPAC Name

2-(dibromomethyl)-1,3-dioxolane

InChI

InChI=1S/C4H6Br2O2/c5-3(6)4-7-1-2-8-4/h3-4H,1-2H2

InChI Key

NAEXTWGJDYSKQI-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C(Br)Br

Origin of Product

United States

Significance of 1,3 Dioxolane Derivatives in Contemporary Synthetic Strategies

The 1,3-dioxolane (B20135) moiety is a cornerstone of modern synthetic chemistry, primarily valued as a robust protecting group for carbonyl compounds (aldehydes and ketones) and 1,2-diols. organic-chemistry.orgresearchgate.net The formation of this cyclic acetal (B89532) is typically achieved by reacting a carbonyl compound with ethylene (B1197577) glycol under acidic catalysis, a process that is both efficient and reversible. organic-chemistry.org

The significance of 1,3-dioxolanes lies in their stability across a wide range of reaction conditions, particularly their inertness towards nucleophiles and bases. organic-chemistry.org This stability allows chemists to perform transformations on other parts of a complex molecule without affecting the protected carbonyl group. Deprotection is reliably accomplished through acid-catalyzed hydrolysis, regenerating the original carbonyl functionality. organic-chemistry.org

Beyond their role in protection, 1,3-dioxolane derivatives are valuable intermediates in their own right. researchgate.net They are found in numerous biologically active compounds and serve as precursors in the synthesis of pharmaceuticals, fragrances, and polymers. researchgate.net Recent research has also explored 1,3-dioxolane compounds as bio-based and "green" polar aprotic solvents, presenting a more sustainable alternative to traditional solvents like DMF or NMP. rsc.org Their structural diversity and reliable chemistry ensure their continued relevance in multistep organic synthesis. researchgate.netontosight.ai

Overview of Halogenated Acetals As Versatile Building Blocks

Halogenated acetals represent a class of highly reactive and synthetically versatile building blocks. The presence of one or more halogen atoms on the carbon adjacent to the acetal (B89532) function significantly influences the molecule's reactivity, making it a potent electrophile and a precursor to various other functional groups. researchgate.netresearchgate.net These compounds are crucial intermediates for creating complex molecular frameworks. researchgate.net

The reactivity of halogenated acetals is dominated by the susceptibility of the carbon-halogen bond to nucleophilic substitution. smolecule.com This allows for the introduction of a wide array of functionalities. Furthermore, these compounds can react with metals like magnesium to form Grignard reagents, transforming the original electrophilic center into a nucleophilic one, thereby enabling the formation of new carbon-carbon bonds. smolecule.com

Specifically, gem-dihaloacetals, such as 2-(Dibromomethyl)-1,3-dioxolane, offer unique synthetic possibilities. The two halogen atoms provide enhanced reactivity and can be manipulated stepwise or simultaneously. smolecule.com They can serve as precursors to α-haloaldehydes, which are themselves valuable intermediates in the synthesis of natural products. nih.gov The combination of the stable acetal, which acts as a masked aldehyde, and the reactive dihalomethyl group makes these compounds powerful synthons for advanced organic transformations.

Research Trajectories for 2 Dibromomethyl 1,3 Dioxolane Within the Landscape of Chemical Transformations

Research involving 2-(Dibromomethyl)-1,3-dioxolane has primarily focused on its utility as a precursor for other reactive intermediates and its participation in cycloaddition reactions. The compound serves as a stable, masked form of dibromoacetaldehyde, allowing for transformations that would be difficult with the free aldehyde.

A key synthetic application involves its preparation through an alcohol exchange reaction between 1,1-dibromo-2,2-diethoxyethane (B1296737) and ethylene (B1197577) glycol. dtic.mil A more general synthesis for 2-dihalomethyl-1,3-dioxolanes involves the selective C(2)-H insertion of a dihalocarbene into the corresponding 2-substituted-1,3-dioxolane, often generated under phase transfer catalysis conditions. researchgate.net

One of the principal transformations of this compound is its dehydrobromination to form the highly reactive ketene (B1206846) acetal (B89532), 2-(bromomethylidene)-1,3-dioxolane. dtic.mil This intermediate is then used in subsequent reactions. For instance, it has been shown to react with tetracyanoethylene (B109619) (TCNE) to produce 2-bromoethyl 1,1,2,2-tetracyanocyclopropanecarboxylate in high yield. dtic.mil This reaction proceeds through a proposed zwitterionic intermediate followed by an intramolecular displacement of the bromide, showcasing a pathway to construct highly functionalized cyclopropane (B1198618) rings. dtic.mil However, it is noted that the intermediate ketene acetal, 2-(bromomethylidene)-1,3-dioxolane, displays a propensity for spontaneous cationic polymerization, which can be a competing reaction pathway. dtic.mil

The research trajectory for this compound and its analogs points towards their use in generating complex heterocyclic and carbocyclic systems through controlled manipulation of the dihalomethyl group.

Interactive Data Tables

Table 1: Physical and Chemical Properties of Related Dioxolanes

Property2-(Bromomethyl)-1,3-dioxolane2-(Dichloromethyl)-2-methyl-1,3-dioxolane
CAS Number 4360-63-8 nist.gov22052-63-7 ontosight.ai
Molecular Formula C₄H₇BrO₂ nist.govC₅H₈Cl₂O₂ ontosight.ai
Molecular Weight 167.001 g/mol nist.gov173.02 g/mol ontosight.ai
Boiling Point 175°C Not specified
Density 1.613 g/mL at 25°C Not specified
Refractive Index 1.482 Not specified

Table 2: Reaction Profile of 2-(Bromomethylidene)-1,3-dioxolane (Derived from this compound)

ReactantReagentProductYieldSource
2-(Bromomethylidene)-1,3-dioxolaneTetracyanoethylene (TCNE)2-Bromoethyl 1,1,2,2-tetracyanocyclopropanecarboxylateHigh dtic.mil

Synthetic Pathways to this compound and Its Analogs

The synthesis of this compound and related dioxolane derivatives is a significant area of organic chemistry, providing intermediates for various further transformations. Methodologies for their preparation can be broadly categorized into direct bromination of a pre-formed dioxolane ring and multi-step sequences where the dibromomethyl group is introduced as part of a larger synthetic strategy.

Applications of 2 Dibromomethyl 1,3 Dioxolane in Advanced Organic Synthesis

Utility as a Versatile Synthon for Complex Molecular Architecturessmolecule.combenchchem.comchinachemicalproducts.combenchchem.comchemicalbook.comscispace.com

2-(Dibromomethyl)-1,3-dioxolane is a highly reactive and versatile intermediate in organic synthesis. smolecule.com Its structure, featuring a dioxolane ring with a dibromomethyl group, allows for a range of chemical transformations. smolecule.comguidechem.com The dioxolane ring acts as a protecting group for an aldehyde functionality, while the two bromine atoms provide reactive sites for nucleophilic substitution and the formation of organometallic reagents. guidechem.com This dual functionality makes it a valuable tool for chemists to introduce the protected aldehyde group into various molecular scaffolds. The compound's utility is further enhanced by its ability to participate in reactions that form carbon-carbon and carbon-heteroatom bonds, enabling the assembly of intricate molecular designs. lookchem.com

The synthesis of this compound itself can be achieved through methods such as the bromination of 2-methyl-1,3-dioxolane. guidechem.com One documented synthesis involves the reaction of ethylene (B1197577) glycol with freshly distilled acetaldehyde, followed by the dropwise addition of bromine at low temperatures, resulting in a good yield of the desired product. chemicalbook.com

Preparation of Functionalized Aldehydes and Ketones, Including α,β-Unsaturated Aldehydes and 1,4-Dialdehyde Monoacetalssmolecule.combenchchem.comscispace.com

A primary application of this compound is in the synthesis of a variety of aldehydes and ketones. It serves as a synthetic intermediate for the preparation of α,β-unsaturated aldehydes and 1,4-dialdehyde monoacetals. smolecule.comchinachemicalproducts.comlookchem.com

The transformation of this compound into these functionalized carbonyl compounds often involves its conversion into a more reactive species. For instance, it can react with magnesium in tetrahydrofuran (B95107) to form a Grignard reagent. smolecule.com This organometallic intermediate can then participate in various coupling reactions to form new carbon-carbon bonds. Subsequent deprotection of the dioxolane ring, typically under acidic conditions, unmasks the aldehyde functionality. organic-chemistry.org

The preparation of α,β-unsaturated aldehydes highlights the compound's utility. This transformation can be achieved through a sequence of reactions, likely involving the formation of a phosphonium (B103445) salt or a Horner-Wadsworth-Emmons reagent from this compound, which then undergoes a Wittig-type reaction with an aldehyde or ketone. Hydrolysis of the resulting vinyl dioxolane would then furnish the desired α,β-unsaturated aldehyde.

Furthermore, its role extends to the synthesis of 1,4-dialdehyde monoacetals, which are valuable precursors for various materials and complex molecules. The synthesis of these compounds likely involves the reaction of the Grignard reagent derived from this compound with a suitable electrophile containing a protected aldehyde or a group that can be converted to an aldehyde.

A summary of aldehydes and ketones synthesized using this compound is presented in Table 1.

Table 1: Functionalized Aldehydes and Ketones from this compound

Product Type Description
α,β-Unsaturated Aldehydes Used in the synthesis of complex organic molecules.
1,4-Dialdehyde Monoacetals Important for synthesizing monomers for polymers and other materials.
Functionalized Aldehydes Serves as an intermediate for synthesizing various organic compounds. smolecule.com

Synthesis of Dioxolane-Appended Heterocyclic Systems

The reactivity of the dibromomethyl group makes this compound a valuable precursor for the synthesis of heterocyclic compounds bearing a dioxolane moiety. These systems are of interest in medicinal chemistry and materials science. The synthesis often involves nucleophilic substitution reactions where the bromine atoms are displaced by heteroatom nucleophiles.

For example, it can be used in the synthesis of 1,4-benzoxazepine (B8686809) (BZO) compounds, which have potential applications in drug development. lookchem.comottokemi.com The synthesis likely involves the reaction of this compound with a substituted aminophenol, where the amino and hydroxyl groups act as nucleophiles to displace the bromine atoms, leading to the formation of the seven-membered heterocyclic ring.

Additionally, dioxolane derivatives are known to possess antimicrobial and antifungal properties, suggesting that heterocyclic systems incorporating the 2-(dioxolan-2-yl)methyl moiety might exhibit interesting biological activities. smolecule.com

Contributions to Asymmetric Synthesis Methodologiessmolecule.com

The application of this compound and its derivatives extends into the sophisticated field of asymmetric synthesis, where the goal is to create chiral molecules with a specific three-dimensional arrangement.

Role in Chiral Building Block Development

While this compound itself is achiral, it serves as a precursor for the development of chiral building blocks. ambeed.com For instance, derivatives of 2-(bromomethyl)-1,3-dioxolane, such as cis-2-(bromomethyl)-1,3-dioxolane-4-methanol, are chiral and can be used in the synthesis of complex, enantiomerically pure molecules. ontosight.ai The synthesis of such chiral derivatives often starts from readily available chiral precursors like solketal, which can be used to generate enantiomerically pure organochalcogen glycerol (B35011) derivatives. researchgate.net These chiral building blocks are valuable in the synthesis of biologically active compounds where stereochemistry is crucial for activity. researchgate.net An improved process for the preparation of (2S-cis)-2-(bromomethyl)-2-(4-chlorophenyl)-1,3-dioxolane-4-methanol methanesulfonate(ester), a key intermediate for the synthesis of the MTP inhibitor mitratapide, highlights the industrial relevance of such chiral synthons. google.com

Investigations into Diastereoselective and Enantioselective Transformations

The development of stereoselective reactions involving dioxolane-containing synthons is an active area of research. For example, the addition of bromomagnesium 2-vinyloxy ethoxide, which can be generated from a related dioxolane, to aldehydes in the presence of a chiral catalyst can lead to the formation of chiral protected aldol (B89426) products. organic-chemistry.org Furthermore, nickel-catalyzed enantioconvergent coupling reactions of racemic spiroepoxyindoles have been developed to afford chiral oxindoles with quaternary carbon stereocenters. acs.org These methodologies, while not directly using this compound in all cases, demonstrate the potential for developing diastereoselective and enantioselective transformations with related dioxolane-based reagents. The goal of such investigations is to control the formation of new stereocenters with high selectivity, which is a cornerstone of modern asymmetric synthesis.

Precursors in the Synthesis of Biologically Relevant Organic Compounds

This compound and its derivatives are valuable precursors in the synthesis of a variety of biologically active molecules. The dioxolane moiety is present in several natural products and pharmaceuticals, and this building block provides a convenient route to introduce this structural feature. thieme-connect.de

For instance, derivatives of 2-(bromomethyl)-1,3-dioxolane are used in the synthesis of compounds with potential therapeutic applications. Research has shown that dioxolane derivatives can exhibit antimicrobial, anticancer, and anti-inflammatory properties. Specifically, 2,2-bis(bromomethyl)-1,3-dioxolane (B1581625) has been used as a precursor for bioactive molecules with significant cytotoxicity against various cancer cell lines.

Furthermore, 2-(2-bromoethyl)-1,3-dioxolane, a related compound, has been utilized as a starting reagent for the synthesis of various biologically significant molecules, including unsaturated fatty acids, 1-deoxy-castanospermine, and its epimer, as well as in the total synthesis of the marine mollusk metabolite pulo'upone. sigmaaldrich.com It also serves as an intermediate in the synthesis of epidermal growth factor receptor (EGFR) inhibitors for cancer treatment. The versatility of these brominated dioxolanes as alkylating agents for amines, dithianes, and carboximides further expands their utility in constructing complex, biologically relevant scaffolds. sigmaaldrich.com

The synthesis of novel 2-dichloromethyl-1,3-dioxolane derivatives has been investigated for their potential as herbicide safeners, which protect crops from herbicide injury. clockss.org This highlights the broader impact of dioxolane-based synthons in agrochemicals. The ability to readily functionalize the dioxolane ring system allows for the generation of libraries of compounds for biological screening, aiding in the discovery of new therapeutic agents and agrochemicals. acs.org

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
α,β-Unsaturated Aldehydes
1,4-Dialdehyde Monoacetals
Magnesium
Tetrahydrofuran
Phosphonium salt
Horner-Wadsworth-Emmons reagent
1,4-Benzoxazepine (BZO)
cis-2-(Bromomethyl)-1,3-dioxolane-4-methanol
Solketal
(2S-cis)-2-(bromomethyl)-2-(4-chlorophenyl)-1,3-dioxolane-4-methanol methanesulfonate(ester)
Mitratapide
Bromomagnesium 2-vinyloxy ethoxide
Spiroepoxyindoles
2,2-Bis(bromomethyl)-1,3-dioxolane
2-(2-Bromoethyl)-1,3-dioxolane
1-Deoxy-castanospermine
Pulo'upone
2-Dichloromethyl-1,3-dioxolane
2-Methyl-1,3-dioxolane
Ethylene glycol
Acetaldehyde

Development of Acyclic Nucleoside Analogs via Regioselective Alkylation

There is a lack of specific studies detailing the use of this compound for the synthesis of acyclic nucleoside analogs. In contrast, the related compound, 2-bromomethyl-1,3-dioxolane (B1266232), is a well-established reagent for this purpose. Research has demonstrated that 2-bromomethyl-1,3-dioxolane reacts with modified purines in a multicomponent reaction to produce α-branched acyclic nucleoside analogues. mdpi.com This process generally shows good regioselectivity, affording the desired N-9 isomers in yields ranging from 54–85% for most purine (B94841) analogues. mdpi.com The established success of the monobromo- compound highlights a potential, yet undocumented, area of exploration for its dibromo- analog.

Scaffolds for Complex Pharmaceutical Intermediates

While chemical suppliers list this compound under categories like "Pharmaceutical Intermediates," specific examples of its use as a scaffold for complex drug intermediates are not found in the available research. bldpharm.com The reactivity of the dibromomethyl group is recognized in the synthesis of bioactive molecules, but concrete examples for this specific dioxolane derivative are absent. researchgate.net

Conversely, 2-bromomethyl-1,3-dioxolane is a key intermediate in the synthesis of various pharmaceuticals. enamorganics.combangchemicals.comcphi-online.compharmacompass.com For instance, it has been utilized in the preparation of 1,4-benzoxazepine (BZO) compounds, which have shown high affinity for the 5-HT1A receptor and possess potent anti-ischemic effects. sigmaaldrich.com Its role as a versatile building block for producing a range of dioxolane derivatives for the pharmaceutical industry is well-documented. smolecule.comenamorganics.com

Integration into Material Science Applications

Information regarding the integration of this compound into material science is similarly general. It is categorized under polymer science by some suppliers, but specific research on its applications is missing. bldpharm.com

Monomer Design for Functionalized Polymers and Resins

No specific studies were identified that describe the use of this compound in monomer design. The related compound, 2-(bromomethyl)-1,3-dioxolane, is used in the synthesis of monomers for creating α,β-unsaturated aldehydes and 1,4-dialdehyde monoacetals, which are precursors for polymers. fishersci.at

Synthesis of Specialty Chemicals and Advanced Materials

The use of this compound in the synthesis of specialty chemicals is plausible due to its structure, but specific documented instances are not available. smolecule.com The broader class of dioxolane derivatives is noted for its utility in producing specialty chemicals and high-performance materials like polymers and specialty coatings. enamorganics.com

Spectroscopic Characterization and Computational Studies of 2 Dibromomethyl 1,3 Dioxolane

Advanced Spectroscopic Techniques for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

No published ¹H or ¹³C NMR data for 2-(Dibromomethyl)-1,3-dioxolane could be found.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Specific IR and Raman spectra or peak assignments for this compound are not available in the reviewed literature.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

No mass spectrometry data or fragmentation analysis for this compound has been reported in the searched scientific databases.

X-ray Crystallography for Solid-State Structural Determination

There is no available crystallographic data (e.g., CIF files or published structures) for this compound.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

No computational studies utilizing DFT or other theoretical methods to investigate the electronic structure, geometry, or reactivity of this compound were identified.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed insights into the conformational landscape of a molecule like this compound. This technique allows for the exploration of various possible shapes (conformations) the molecule can adopt by rotating around its single bonds.

The primary goal of performing MD simulations on this compound would be to understand the distribution of its conformers at a given temperature and to analyze the transitions between these conformations. This information is crucial for understanding its physical properties and chemical behavior.

Illustrative Data from a Hypothetical Molecular Dynamics Simulation

To illustrate the type of information that can be obtained from an MD simulation, the following table presents hypothetical data on the conformational analysis of this compound. This data would typically be generated by running a simulation and analyzing the trajectory of the atoms.

Conformer Key Dihedral Angle (°) Relative Energy (kcal/mol) Population (%)
Chair-axialC4-O3-C2-C10.065
Chair-equatorialC4-O3-C2-C11.230
Twist-boatO1-C5-C4-O33.55

Note: This data is illustrative and does not represent actual experimental or computational results.

Quantum Chemical Simulations for Spectroscopic Property Prediction

Quantum chemical simulations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting and interpreting the spectroscopic properties of molecules. For this compound, these simulations can provide highly accurate predictions of its vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra.

By calculating the electronic structure of the molecule, quantum chemical methods can determine the vibrational frequencies corresponding to the different modes of motion of the atoms. These calculated frequencies can then be compared with experimental infrared (IR) and Raman spectra to provide a definitive assignment of the observed spectral bands to specific molecular vibrations. This is particularly useful for complex molecules where experimental spectra can be difficult to interpret.

Similarly, quantum chemical calculations can predict the chemical shifts of the hydrogen and carbon atoms in the molecule, which are the key parameters measured in NMR spectroscopy. The Gauge-Independent Atomic Orbital (GIAO) method is a commonly used approach for this purpose. The predicted NMR spectra can aid in the structural elucidation of the molecule and can be used to confirm the assignments of signals in experimental NMR data.

Illustrative Comparison of Predicted and Experimental Spectroscopic Data

The following table provides a hypothetical comparison between spectroscopic data for this compound that could be obtained from quantum chemical simulations and experimental measurements.

Spectroscopic Property Predicted Value (DFT/B3LYP) Experimental Value
IR Frequency (cm⁻¹)
C-H stretch29802975
C-O stretch11501145
C-Br stretch650648
¹H NMR Chemical Shift (ppm)
H on C25.15.0
H on C4/C54.03.9
¹³C NMR Chemical Shift (ppm)
C2102.5102.1
C4/C565.865.5
CHBr₂38.238.0

Note: This data is illustrative and does not represent actual experimental or computational results.

Mechanistic Investigations into Reactions Involving 2 Dibromomethyl 1,3 Dioxolane

Kinetic Studies of Key Transformation Pathways and Rate Determinations

For related compounds, kinetic studies have been conducted. For example, the hydrolysis rates of other 1,3-dioxolane (B20135) derivatives have been studied, revealing that the stability of the dioxolane ring is pH-dependent. The atmospheric fate of 1,3-dioxolane has been assessed by measuring its reaction rate coefficients with OH radicals and Cl atoms, which were found to be (1.13 ± 0.12) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ and (1.64 ± 0.60) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹, respectively. researchgate.net Such studies provide a framework for how the kinetics of 2-(dibromomethyl)-1,3-dioxolane might be approached, though the electronic effects of the dibromomethyl group would significantly alter the reaction rates.

Detailed Mechanistic Pathways for Electrophilic and Nucleophilic Interactions

The primary mechanistic pathways for this compound involve the reactivity of the dibromomethyl group and the dioxolane ring itself.

Nucleophilic Interactions: The carbon atom of the dibromomethyl group is highly electrophilic due to the presence of two electron-withdrawing bromine atoms. This makes it susceptible to attack by a wide range of nucleophiles. The reaction would likely proceed through a nucleophilic substitution mechanism, either SN1 or SN2, depending on the reaction conditions and the nature of the nucleophile. Given the potential for carbocation stabilization by the adjacent oxygen atoms of the dioxolane ring, an SN1-like pathway might be favored under certain conditions. The bromine atoms act as leaving groups, allowing for the introduction of other functional groups. smolecule.com For instance, reactions with amines, thiols, and alcohols would lead to the corresponding substituted dioxolanes.

Electrophilic Interactions: The oxygen atoms of the 1,3-dioxolane ring possess lone pairs of electrons, making them nucleophilic and susceptible to attack by electrophiles. Acid-catalyzed hydrolysis is a classic example of this reactivity, where protonation of an oxygen atom initiates ring opening to form an aldehyde or ketone and a diol. thieme-connect.de

Another significant reaction is the formation of a Grignard reagent. Although less common for dibrominated compounds, reaction with magnesium in an etheral solvent like tetrahydrofuran (B95107) (THF) could potentially occur at one of the C-Br bonds. smolecule.comthieme-connect.com

Role of Catalysis in Enhancing Reaction Efficiency, Selectivity, and Stereocontrol

Catalysis plays a crucial role in reactions involving 1,3-dioxolane derivatives, enhancing efficiency, and controlling selectivity.

Acid Catalysis: Brønsted and Lewis acids are commonly used to catalyze the formation and cleavage of the dioxolane ring. thieme-connect.de For instance, the synthesis of 1,3-dioxolanes from aldehydes or ketones and diols is typically acid-catalyzed. clockss.org Catalysts such as p-toluenesulfonic acid, sulfuric acid, and methanesulfonic acid are effective. google.com

Phase-Transfer Catalysis: In the synthesis of related dihalogenated dioxolanes, phase-transfer catalysts (PTCs) have been employed. For example, the synthesis of 2-dichloromethyl-1,3-dioxolane derivatives has been achieved through the insertion of dichlorocarbene, generated from chloroform, into the C-H bond of a 2-substituted-1,3-dioxolane using a PTC like triethylbenzylammonium chloride (TEBA). clockss.orgresearchgate.net A similar approach could potentially be used for the synthesis of this compound from bromoform.

Metal Catalysis: Metal catalysts are important for achieving stereocontrol in reactions of dioxolane derivatives. For example, copper and rhodium catalysts have been used in reactions of 1,3-dioxolanes with diazo compounds, leading to ring expansion or cyclopropanation with varying degrees of stereoselectivity. lookchemmall.com In the context of this compound, metal catalysts could be employed in cross-coupling reactions to form new carbon-carbon bonds.

Future Perspectives and Emerging Research Avenues for 2 Dibromomethyl 1,3 Dioxolane

Development of Novel Synthetic Applications and Unexplored Transformations

The unique structural features of 2-(dibromomethyl)-1,3-dioxolane, namely the reactive gem-dibromomethyl group and the stable 1,3-dioxolane (B20135) ring, offer a fertile ground for the development of new synthetic methodologies. The dibromomethyl group serves as a valuable precursor for a variety of transformations. For instance, it can be converted into aldehydes, or it can participate in the formation of carbon-carbon bonds through reactions with organometallic reagents. The 1,3-dioxolane moiety is a well-established protecting group for carbonyl compounds, a feature that can be strategically employed in multi-step syntheses. nih.govsilverfernchemical.comthieme-connect.dewikipedia.org

Future research is anticipated to focus on uncovering unprecedented transformations of this compound. This includes exploring its reactivity in metal-catalyzed cross-coupling reactions, developing novel cycloaddition strategies, and investigating its potential in generating reactive intermediates such as carbenes or carbenoids. The exploration of these new reactions will undoubtedly lead to the synthesis of a diverse array of complex molecules with potential applications in pharmaceuticals and materials science. acs.orgacs.orgsemanticscholar.orgresearchgate.netnih.govresearchgate.net

Exploration of Sustainable and Environmentally Benign Synthetic Methodologies

In an era increasingly focused on green chemistry, the development of sustainable synthetic routes to and from this compound is of paramount importance. ijsdr.orgacs.org Current efforts are directed towards replacing hazardous reagents and solvents with more environmentally friendly alternatives. This includes the use of solid acid catalysts, which can be easily recovered and reused, and the exploration of solvent-free reaction conditions or the use of greener solvents like water or bio-derived solvents. ijsdr.orgnih.gov

Furthermore, the principles of atom economy and energy efficiency are being integrated into the synthetic design. Methodologies that minimize waste generation and reduce the number of synthetic steps are actively being pursued. The use of catalytic methods, in contrast to stoichiometric reagents, is a key strategy in achieving these goals. Photo-organocatalytic methods for acetalization are also being explored as a mild and green alternative. rsc.org The development of such sustainable practices will not only reduce the environmental footprint of chemical synthesis but also enhance the economic viability of processes involving this compound. rsc.org

Integration with Flow Chemistry and Automated Synthesis Platforms

The adoption of flow chemistry and automated synthesis represents a significant technological advancement in chemical manufacturing. researchgate.netakjournals.com These technologies offer numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, and higher yields. mt.com For reactions involving potentially hazardous reagents or highly exothermic processes, such as those that can be associated with halogenated compounds, flow chemistry provides a much safer operating environment. softecks.inresearchgate.netamt.ukrsc.org

The integration of this compound into flow chemistry setups will enable more efficient and scalable production of its derivatives. Automated synthesis platforms, on the other hand, can be employed for the rapid generation of compound libraries based on the this compound scaffold. researchgate.netmagritek.com This high-throughput screening approach is invaluable in the discovery of new molecules with desirable biological or material properties.

Computational Design and Predictive Modeling of New Dioxolane-Based Reagents and Catalysts

Computational chemistry and predictive modeling have become indispensable tools in modern chemical research. nih.govmdpi.comrsc.orgsmu.eduescholarship.orgresearchgate.net These methods allow for the in-silico design of new reagents and catalysts, as well as the prediction of their reactivity and selectivity. researchgate.netresearchgate.netoulu.fi By employing quantum mechanical calculations, researchers can gain deep insights into reaction mechanisms and identify key factors that govern the outcome of a chemical transformation. researchgate.net

In the context of this compound, computational studies can be utilized to:

Predict the reactivity of the compound in various unexplored transformations.

Design novel catalysts that can selectively activate specific bonds within the molecule.

Model the interaction of dioxolane-based compounds with biological targets to guide the development of new therapeutic agents.

This predictive power of computational modeling can significantly accelerate the research and development process, reducing the need for extensive and time-consuming experimental work. udel.edu

Research AvenueKey Focus AreasPotential Impact
Novel Synthetic Applications Metal-catalyzed cross-coupling, cycloadditions, generation of reactive intermediates.Access to novel and complex molecular architectures for drug discovery and materials science.
Sustainable Methodologies Use of reusable catalysts, green solvents, atom-efficient reactions, photocatalysis.Reduced environmental impact and improved economic viability of chemical processes.
Flow Chemistry & Automation Enhanced safety for hazardous reactions, scalable synthesis, high-throughput screening.More efficient and safer production of derivatives and rapid discovery of new bioactive compounds.
Computational Modeling Predictive modeling of reactivity, catalyst design, simulation of biological interactions.Accelerated discovery and optimization of new reactions, catalysts, and therapeutic agents.

Q & A

Q. Table 1: Representative Reaction Conditions for Analogous Compounds

Starting MaterialReagents/ConditionsProductYieldReference
(1R,2R)-diolDimethoxypropane, NEt₃, 3h, rt4,5-bis(2-iodophenyl)-1,3-dioxolane99%
2-(2-Bromoethyl)-dioxolaneGrignard reagent (Mg, THF)Ketone-functionalized dioxolane~100%

Basic Question: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify substituents on the dioxolane ring. For example, in , the ¹H NMR of a related compound shows distinct resonances for methyl groups (δ 1.3–1.4 ppm) and aromatic protons (δ 7.2–7.8 ppm) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight and purity. reports a mass accuracy of 0.0004 Da between calculated and observed values .
  • IR Spectroscopy : Detect functional groups (e.g., C-Br stretches at 500–600 cm⁻¹).

Advanced Question: How can reaction conditions be optimized to mitigate side reactions in halogenated dioxolane synthesis?

Methodological Answer:

  • Catalyst Selection : Use NEt₃ or H₂SO₄ to control acetalization kinetics (). Excess acid may lead to ring-opening .
  • Temperature Control : Low temperatures (0–25°C) minimize decomposition of brominated intermediates ().
  • Purification : Column chromatography or recrystallization (e.g., using DCM/hexane) removes unreacted diols or halogenated byproducts .

Key Consideration : Brominated derivatives are moisture-sensitive. Use anhydrous solvents and inert atmospheres ().

Advanced Question: What mechanistic pathways explain the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • Nucleophilic Substitution : The dibromomethyl group acts as an electrophile. For example, in Grignard reactions (), the bromine atoms are displaced by nucleophiles (e.g., thiols or amines).
  • Radical Pathways : Under UV light, C-Br bonds may cleave to generate radicals for polymerization or C–C bond formation (analogous to ’s radical polymerization of dioxolanes).
  • Computational Insights : HOMO-LUMO gap analysis (as in ) predicts reactivity with dienophiles. For brominated dioxolanes, electron-deficient partners (e.g., acrylonitrile) are optimal .

Advanced Question: How do stereoelectronic effects influence the stability of this compound?

Methodological Answer:

  • Ring Strain : The dioxolane ring’s puckering reduces strain, but bulky substituents (e.g., dibromomethyl) increase torsional strain, favoring ring-opening ().
  • Electronic Effects : Electron-withdrawing bromine atoms destabilize the ring, making it prone to hydrolysis. Stability can be enhanced using electron-donating groups (e.g., methyl in ) .

Advanced Question: What safety protocols are essential when handling brominated dioxolanes?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats ().
  • Ventilation : Use fume hoods to avoid inhalation of volatile brominated compounds ().
  • Waste Disposal : Halogenated waste must be segregated and treated as hazardous ().

Advanced Question: How can computational methods predict the reactivity of this compound?

Methodological Answer:

  • DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO) to predict electrophilicity ( used this for Diels-Alder reactivity).
  • MD Simulations : Model solvation effects and transition states for substitution reactions.

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